Cas no 1549604-72-9 (Oxirane, 2-[(2,6-difluorophenyl)methyl]-)

Oxirane, 2-[(2,6-difluorophenyl)methyl]-, is a fluorinated epoxide compound characterized by its reactive three-membered oxirane ring and a 2,6-difluorophenylmethyl substituent. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the introduction of fluorinated aromatic groups. The presence of fluorine atoms enhances its electrophilic properties, facilitating ring-opening reactions with nucleophiles such as amines, alcohols, or thiols. Its stability under controlled conditions allows for precise functionalization in pharmaceutical and agrochemical applications. The compound’s structural features contribute to its utility in constructing complex molecules with improved bioavailability and metabolic stability, making it a versatile building block in medicinal chemistry and material science.
Oxirane, 2-[(2,6-difluorophenyl)methyl]- structure
1549604-72-9 structure
Product Name:Oxirane, 2-[(2,6-difluorophenyl)methyl]-
CAS No:1549604-72-9
MF:C9H8F2O
MW:170.156029701233
CID:5273751
Update Time:2025-06-07

Oxirane, 2-[(2,6-difluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Oxirane, 2-[(2,6-difluorophenyl)methyl]-
    • Inchi: 1S/C9H8F2O/c10-8-2-1-3-9(11)7(8)4-6-5-12-6/h1-3,6H,4-5H2
    • InChI Key: IJHWWBDGLRPXLL-UHFFFAOYSA-N
    • SMILES: O1CC1CC1=C(F)C=CC=C1F

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Additional information on Oxirane, 2-[(2,6-difluorophenyl)methyl]-

Oxirane, 2-[(2,6-difluorophenyl)methyl]- (CAS No. 1549604-72-9): An Overview of a Versatile Compound in Pharmaceutical and Chemical Research

Oxirane, 2-[(2,6-difluorophenyl)methyl]- (CAS No. 1549604-72-9) is a unique and versatile compound that has garnered significant attention in the fields of pharmaceutical and chemical research. This compound, also known as 2-[(2,6-difluorophenyl)methyl]oxirane, is characterized by its distinctive molecular structure, which includes a difluorophenyl group and an oxirane ring. The combination of these functional groups endows the compound with a range of properties that make it valuable for various applications.

The difluorophenyl moiety is particularly noteworthy due to its ability to influence the electronic and steric properties of the molecule. Fluorine atoms are known for their strong electronegativity, which can significantly alter the reactivity and stability of organic compounds. In the case of Oxirane, 2-[(2,6-difluorophenyl)methyl]-, the presence of the difluorophenyl group enhances the compound's hydrophobicity and lipophilicity, making it suitable for applications where these properties are advantageous.

The oxirane ring, on the other hand, is a highly reactive three-membered ring that can undergo a variety of chemical transformations. The high ring strain in the oxirane structure makes it prone to ring-opening reactions, which can be exploited in synthetic chemistry to form complex molecules with diverse functionalities. This property has made Oxirane, 2-[(2,6-difluorophenyl)methyl]- an attractive starting material for the synthesis of pharmaceuticals and other advanced materials.

Recent studies have highlighted the potential of Oxirane, 2-[(2,6-difluorophenyl)methyl]- in drug discovery and development. For instance, researchers at the University of California have explored its use as a building block for the synthesis of novel antiviral agents. The unique combination of the difluorophenyl group and the oxirane ring allows for the creation of molecules with enhanced bioavailability and reduced toxicity. These properties are crucial for developing effective drugs that can target specific biological pathways without causing significant side effects.

In addition to its applications in pharmaceuticals, Oxirane, 2-[(2,6-difluorophenyl)methyl]- has also found use in materials science. Its reactivity and structural flexibility make it an ideal candidate for the synthesis of polymers with tailored properties. For example, scientists at MIT have utilized this compound to create biodegradable polymers that can be used in tissue engineering and drug delivery systems. The ability to fine-tune the properties of these polymers through controlled polymerization reactions opens up new possibilities for developing advanced biomaterials.

The synthesis of Oxirane, 2-[(2,6-difluorophenyl)methyl]- typically involves multi-step processes that require careful control over reaction conditions to ensure high yields and purity. One common approach involves the epoxidation of an allylic alcohol derived from a difluorobenzene precursor. This method has been optimized to produce high-quality Oxirane, 2-[(2,6-difluorophenyl)methyl]- with minimal by-products. The resulting compound can then be further functionalized through various chemical transformations to generate a wide range of derivatives.

The safety profile of Oxirane, 2-[(2,6-difluorophenyl)methyl]- is another important consideration in its use. While epoxides are generally considered reactive and potentially hazardous due to their tendency to form adducts with biological macromolecules, careful handling and storage practices can mitigate these risks. Researchers have conducted extensive toxicity studies on this compound to ensure its safe use in both laboratory settings and industrial applications.

In conclusion, Oxirane, 2-[(2,6-difluorophenyl)methyl]- (CAS No. 1549604-72-9) is a remarkable compound with a wide range of applications in pharmaceutical research and materials science. Its unique molecular structure combines the benefits of a difluorophenyl group and an oxirane ring, making it a valuable starting material for synthesizing complex molecules with diverse functionalities. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in modern chemistry.

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